N1-(adamantan-2-yl)ethane-1,2-diamine
Description
Significance within Diamine Chemistry and Adamantane (B196018) Derivatives Research
The significance of N1-(adamantan-2-yl)ethane-1,2-diamine stems from the synergistic properties of its two core components. Adamantane and its derivatives are celebrated in medicinal chemistry for their ability to increase the lipophilicity and metabolic stability of drug molecules, often enhancing their bioavailability and pharmacokinetic profiles. mdpi.comresearchgate.net The rigid adamantane cage can act as a robust anchor or a space-filling substituent that can precisely orient functional groups for optimal interaction with biological targets. researchgate.netpublish.csiro.au This has led to the incorporation of the adamantane scaffold into a variety of approved drugs for treating conditions ranging from viral infections to type 2 diabetes. mdpi.compublish.csiro.au
On the other hand, diamines, particularly ethane-1,2-diamine, are fundamental building blocks in coordination chemistry and organic synthesis. atamanchemicals.com Their ability to form stable chelate complexes with metal ions is widely exploited in catalysis and the development of new materials. The presence of two amine groups provides multiple reaction sites for constructing polymers, ligands for asymmetric synthesis, and polyamine structures with specific biological functions. researchgate.netresearchgate.netscispace.com
This compound effectively merges these two worlds. It is a chiral molecule, as are all 1,2-disubstituted adamantane derivatives, which makes it an attractive ligand for asymmetric catalysis. mdpi.com The adamantyl group provides a sterically demanding and lipophilic element, while the diamine portion offers sites for coordination or further functionalization. This duality allows researchers to explore its potential in areas such as the development of novel catalysts, the synthesis of bioactive compounds, and the creation of advanced polymers with unique thermal and mechanical properties. researchgate.netscispace.com
Historical Context of Related Chemical Scaffold Investigations
The study of adamantane chemistry is a relatively modern endeavor. Adamantane was first isolated from petroleum in 1933. wikipedia.orgnih.govworldscientific.com However, it remained a chemical curiosity until a convenient synthesis was developed in 1957, which made adamantane and its derivatives more accessible for widespread investigation. nih.govnih.gov The field of adamantane-based medicinal chemistry was truly born in the 1960s with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane). publish.csiro.aunih.govnih.gov This breakthrough spurred extensive research into how the unique properties of the adamantane cage could be harnessed for therapeutic benefit, leading to a host of other drug discoveries. wikipedia.orgnih.gov
The chemistry of ethylenediamine (B42938) and other simple amines has a much longer history, being foundational to the development of organic and coordination chemistry in the 19th and 20th centuries. Ethane-1,2-diamine itself is a widely used industrial chemical and a staple in synthetic laboratories as a solvent, a reagent for building larger molecules, and a ligand in coordination compounds. atamanchemicals.com
The convergence of these two areas—the study of bulky, cage-like hydrocarbons and functional diamines—led to the synthesis of compounds like this compound. Researchers began to create multifunctional adamantane derivatives, recognizing that the four bridgehead positions of the adamantane core offered numerous possibilities for designing complex scaffolds. nih.govcolab.ws The synthesis of chiral ligands based on adamantane diamines for use in asymmetric synthesis represents a key milestone in this area of research. researchgate.netresearchgate.net
Current Research Landscape and Emerging Unaddressed Questions concerning this compound
Current research involving scaffolds related to this compound is diverse. Scientists are actively exploring the use of adamantane-containing polyamines and diamines in several cutting-edge applications. nih.gov These include the development of new epoxy polymers where the adamantane moiety contributes to enhanced thermal stability and rigidity. scispace.com In medicinal chemistry, there is a continuous effort to design new adamantane derivatives as anticancer, antiviral, and antibacterial agents. mdpi.comnih.gov The focus is often on using the adamantane group to target specific biological sites, such as enzyme active sites or ion channels. nih.gov
Despite the progress, several questions specifically concerning this compound and its close analogs remain. While its synthesis and the synthesis of related chiral diamines have been reported, a comprehensive exploration of its catalytic activity in a wide range of asymmetric reactions is still needed. researchgate.net The precise influence of the 2-adamantyl substitution pattern, as opposed to the more commonly studied 1-adamantyl derivatives, on the biological activity and material properties is not fully understood.
Furthermore, the potential of this compound as a building block for supramolecular chemistry and nanotechnology is an emerging area. The adamantane cage is known to participate in host-guest interactions, and the diamine linker could be used to construct self-assembling systems. wikipedia.orgnih.gov Key unaddressed questions include:
How does the specific stereochemistry of this compound influence its efficacy as a chiral ligand in various metal-catalyzed reactions?
What are the specific binding interactions of this compound with biological targets, and can these be leveraged to design new therapeutic agents with high specificity?
Can this compound be effectively polymerized to create novel materials, and what are the defining characteristics of these polymers?
What is the full scope of its utility in forming metal-organic frameworks or other self-assembled structures?
Answering these questions will require further focused synthesis, characterization, and application-based studies of this specific and promising chemical compound.
Chemical Compound Data
Below are tables detailing the properties of the primary compound discussed and related structures mentioned in the text.
Table 1: Physicochemical Properties of this compound Data for this specific compound is limited in public literature; some values may be predicted or based on similar structures.
View Data
| Property | Value | Source |
| CAS Number | 578713-60-7 | aaronchem.com |
| Molecular Formula | C12H22N2 | aaronchem.com |
| Molecular Weight | 194.32 g/mol | aaronchem.com |
| Appearance | Not specified | |
| Chirality | Chiral | mdpi.com |
Table 2: List of Compounds Mentioned
Structure
3D Structure
Properties
CAS No. |
578713-60-7 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
N'-(2-adamantyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H22N2/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,1-7,13H2 |
InChI Key |
LSZAYCTUPPKNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N1 Adamantan 2 Yl Ethane 1,2 Diamine
Established Synthetic Routes and Strategic Retrosynthesis
A retrosynthetic analysis of the target molecule, N1-(adamantan-2-yl)ethane-1,2-diamine, points to several key disconnections. The most logical approach involves the formation of the C-N bond between the adamantane (B196018) C2 carbon and the nitrogen of the ethylenediamine (B42938) moiety. This can be achieved through various convergent and divergent pathways, each with its own set of considerations regarding regioselectivity and stereocontrol.
Multi-step Convergent and Divergent Synthetic Pathways
Convergent and divergent strategies offer flexibility in the synthesis of this compound and its analogs. A key starting material for these pathways is adamantan-2-one.
Convergent Pathways:
One of the most direct convergent approaches is the reductive amination of adamantan-2-one with a suitably protected ethylenediamine derivative, such as mono-N-Boc-ethylenediamine. This one-pot reaction involves the initial formation of a hemiaminal, which then dehydrates to an imine or enamine intermediate, followed by reduction to the desired diamine. The use of a protecting group on one of the amine functionalities of ethylenediamine is crucial to prevent the formation of undesired side products and to allow for selective functionalization.
Another plausible convergent route involves the alkylation of a protected ethylenediamine with a 2-haloadamantane. For instance, 2-bromoadamantane, which can be synthesized from adamantan-2-ol, can serve as an electrophile in a nucleophilic substitution reaction with mono-N-Boc-ethylenediamine.
Divergent Pathways:
A divergent approach could commence with the synthesis of 2-aminoadamantane (B82074) from adamantan-2-one, for example, through reduction of the corresponding oxime. The resulting primary amine can then be further elaborated to introduce the second amino group. One such method involves the reaction of 2-aminoadamantane with a protected 2-aminoacetaldehyde (B1595654) derivative followed by reduction.
Alternatively, 2-aminoadamantane can be reacted with chloroacetyl chloride to form N-(adamantan-2-yl)-2-chloroacetamide. Subsequent nucleophilic substitution of the chloride with ammonia (B1221849) or a protected amine, followed by reduction of the amide, would yield the target diamine. This pathway allows for the introduction of various substituents on the second nitrogen atom, making it a versatile method for analog synthesis.
The following table summarizes these proposed synthetic pathways:
| Pathway | Key Reaction | Starting Materials | Intermediates |
| Convergent 1 | Reductive Amination | Adamantan-2-one, Mono-N-Boc-ethylenediamine | Imine/Enamine |
| Convergent 2 | Nucleophilic Substitution | 2-Bromoadamantane, Mono-N-Boc-ethylenediamine | - |
| Divergent 1 | Elaboration from 2-aminoadamantane | 2-Aminoadamantane, Protected 2-aminoacetaldehyde | Schiff base |
| Divergent 2 | Chloroacetamide Route | 2-Aminoadamantane, Chloroacetyl chloride | N-(Adamantan-2-yl)-2-chloroacetamide |
Regioselectivity and Stereocontrol Considerations in this compound Synthesis
The synthesis of this compound inherently involves the creation of a stereocenter at the C2 position of the adamantane cage. Therefore, controlling the stereochemical outcome of the key bond-forming reactions is a critical aspect of the synthesis.
Nucleophilic addition to the carbonyl group of adamantan-2-one is subject to stereoelectronic effects imposed by the rigid cage structure. The attack of a nucleophile can occur from two distinct faces, leading to the formation of two stereoisomers. saskoer.calibretexts.org The facial selectivity of this addition is influenced by steric hindrance. For instance, in the reductive amination pathway, the approach of the amine nucleophile to the carbonyl carbon will determine the initial stereochemistry of the resulting hemiaminal and, subsequently, the final product. Without a chiral catalyst or auxiliary, a racemic mixture of the two enantiomers of this compound is expected. saskoer.ca
In the case of pathways starting from enantiomerically pure precursors, the stereochemistry of the subsequent reactions needs to be carefully controlled to avoid racemization. For example, in the alkylation of an amine with 2-haloadamantane, an S(_N)2 mechanism would lead to an inversion of stereochemistry, while an S(_N)1 mechanism would likely result in a racemic product.
Optimization of Reaction Conditions and Yield for this compound Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the reductive amination pathway, several factors can be fine-tuned. The choice of the reducing agent is critical; sodium triacetoxyborohydride (B8407120) is often a mild and effective choice for reductive aminations, tolerating a wide range of functional groups. organic-chemistry.org Other reducing agents like sodium cyanoborohydride can also be employed. The reaction temperature, solvent, and the presence of an acid or base catalyst can significantly influence the rate of imine formation and reduction. For sterically hindered ketones like adamantan-2-one, iridium-based catalysts have shown high activity in reductive amination reactions. kanto.co.jp
In the nucleophilic substitution route, the choice of solvent, temperature, and base is important to promote the desired reaction and minimize side reactions such as elimination. The use of a non-nucleophilic base is often preferred to avoid competition with the amine nucleophile.
The following table outlines key parameters for optimization in the proposed synthetic routes:
| Synthetic Route | Key Parameters for Optimization | Potential Challenges |
| Reductive Amination | Reducing agent, catalyst, solvent, temperature, pH | Steric hindrance, low reactivity of the ketone, formation of side products |
| Nucleophilic Substitution | Solvent, temperature, base, leaving group on adamantane | Slow reaction rates, elimination side reactions |
| Chloroacetamide Route | Reagents for amination and reduction, reaction conditions | Harsh conditions for amide reduction, potential for side reactions |
Development of Novel Synthetic Approaches and Catalyst Systems for this compound
The development of novel synthetic methods could provide more efficient and stereoselective access to this compound. One promising area is the use of asymmetric catalysis in the reductive amination of adamantan-2-one. Chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, could facilitate the enantioselective synthesis of the target diamine. liv.ac.uk This would be a significant advancement, as it would provide access to enantiomerically pure forms of the compound, which are often crucial for biological applications.
Another innovative approach could involve the enzymatic reductive amination of adamantan-2-one. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines with high stereoselectivity. nih.gov Screening a library of IREDs could identify a biocatalyst capable of producing the desired enantiomer of this compound with high enantiomeric excess.
Derivatization Strategies for Analog Synthesis of this compound
The presence of two amine functionalities in this compound allows for a wide range of derivatization strategies to produce a library of analogs for structure-activity relationship (SAR) studies.
Amidation and Alkylation Reactions on Amine Functionalities
Amidation: The primary and secondary amine groups of this compound can be readily acylated to form amides. This can be achieved by reacting the diamine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, reaction with chloroacetyl chloride would yield the corresponding chloroacetamide derivative, similar to the synthesis of N-(adamantan-1-yl)-2-chloroacetamide. nih.govresearchgate.net The selective acylation of one amine group over the other can be achieved by using a protected form of the diamine or by carefully controlling the reaction stoichiometry.
Alkylation: The amine functionalities can also be alkylated to introduce various alkyl or aryl groups. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for N-alkylation. nih.gov Direct alkylation with alkyl halides can also be employed, although over-alkylation can be a competing process. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction.
The following table provides examples of derivatization reactions:
| Reaction Type | Reagent | Functional Group Introduced |
| Amidation | Acetyl chloride | Acetyl |
| Benzoyl chloride | Benzoyl | |
| Chloroacetyl chloride | Chloroacetyl | |
| Alkylation | Formaldehyde/NaBH(_3)CN | Methyl |
| Acetone/NaBH(_3)CN | Isopropyl | |
| Benzyl (B1604629) bromide | Benzyl |
These derivatization strategies provide a versatile platform for modifying the structure of this compound, enabling the exploration of its chemical and biological properties.
Functionalization at the Adamantane Moiety
Modifying the adamantane cage of this compound allows for the fine-tuning of its physical and chemical properties, such as lipophilicity and steric bulk. Functionalization can be achieved either by modifying the adamantane skeleton before the attachment of the diamine chain or by direct functionalization of the pre-formed molecule.
One prominent strategy involves the initial functionalization of 2-adamantanone (B1666556), which is then used in the reductive amination step described previously. For instance, tertiary alcohols can be prepared by reacting 2-adamantanone with organolithium reagents. nih.gov These alcohols can serve as handles for further chemical transformations. nih.gov
Direct C-H functionalization of the adamantane framework represents a more advanced approach. This can be accomplished through radical-based reactions or transition-metal-catalyzed processes that activate the strong C-H bonds of the cage. rsc.orgrsc.org Acyladamantanes, for example, can be synthesized via radical functionalization and serve as versatile intermediates for further modifications. rsc.org While these methods offer powerful ways to create diverse derivatives, controlling the regioselectivity to target specific positions on the adamantane cage can be challenging.
| Functionalization Type | Starting Material | Typical Reagents | Product Type | Reference |
| Hydroxylation/Alkylation | 2-Adamantanone | Organolithium reagents (e.g., 2-thiazolyl lithium) | 2-Alkyl/Aryl-2-hydroxy-adamantane | nih.gov |
| Acylation | Adamantane | Acyl chlorides, Radical initiator | Acyladamantane | rsc.org |
| Carbonylation | Adamantane | CO, Alkenes, Photocatalyst (TBADT) | Adamantyl ketone | rsc.org |
| Directed C-H Activation | Adamantane with directing group | Palladium (II) acetate, Oxidant | Functionalized adamantane | uni-giessen.de |
Linker Chemistry for Conjugate Formation (e.g., for probe development)
The ethylenediamine portion of this compound is a versatile linker that enables the covalent attachment of the adamantane scaffold to other molecular entities, creating conjugates and molecular probes. The terminal primary amine of the diamine is a potent nucleophile, readily participating in a variety of bond-forming reactions.
A primary application of this linker chemistry is seen in the synthesis of the antitubercular drug candidate SQ109 and its analogs. nih.gov In these syntheses, the this compound intermediate is reacted with an aldehyde (such as geranial) or a ketone through a second reductive amination step. This attaches a second substituent to the terminal nitrogen, forming a complex conjugate. semanticscholar.orgacs.org
Beyond reductive amination, the diamine linker can undergo other common transformations. Acylation with carboxylic acids or their activated derivatives (like acyl chlorides) can form stable amide bonds. This strategy has been used to create novel dicarboxamide derivatives of adamantane-containing indoles. nih.gov Furthermore, the 1,2-diamine motif is a classic building block for the synthesis of nitrogen-containing heterocycles, such as imidazolidines, which can serve as rigid and structurally defined linkers in more complex molecular designs. atamanchemicals.com The reaction with carbon disulfide, for example, can yield imidazolidine-2-thione derivatives. researchgate.net These varied reactions highlight the utility of the diamine group in creating diverse molecular probes and therapeutic candidates.
| Reaction Type | Reacting Partner | Linker Formed | Example Conjugate/Product | Reference |
| Reductive Amination | Aldehyde or Ketone | Secondary or Tertiary Amine | SQ109 (N-geranyl derivative) | nih.govsemanticscholar.org |
| Acylation | Carboxylic Acid / Acyl Chloride | Amide | N-Acyl adamantyl diamines | nih.gov |
| Cyclocondensation | Carbon Disulfide (CS₂) | Imidazolidine-2-thione | Adamantyl-imidazolidine-2-thione | researchgate.net |
| Mannich-type Reaction | Pyrrole, Formaldehyde | Aminomethylated Pyrrole | Pyrrole-diamine hybrids | acs.org |
Advanced Structural Elucidation and Conformational Analysis of N1 Adamantan 2 Yl Ethane 1,2 Diamine
Spectroscopic Techniques for Elucidating Complex Molecular Structures
Spectroscopic methods are indispensable tools for probing the molecular structure of N1-(adamantan-2-yl)ethane-1,2-diamine. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to their spatial arrangement and the vibrations of their bonds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of this compound in solution. Both ¹H and ¹³C NMR spectra would exhibit characteristic signals for the adamantane (B196018) and ethylenediamine (B42938) moieties.
The proton NMR (¹H NMR) spectrum is expected to show a complex set of overlapping signals for the adamantane cage protons. researchgate.net The protons on the ethylenediamine linker would appear as distinct multiplets. The chemical shifts and coupling constants of these protons are sensitive to the molecule's conformation. The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to assign all the proton and carbon signals unambiguously.
The conformational dynamics of the ethylenediamine chain can be investigated using variable temperature NMR studies. Changes in the NMR spectra with temperature can provide information about the energy barriers between different rotational isomers (rotamers).
Representative ¹H NMR Chemical Shift Data (Simulated):
| Proton | Chemical Shift (ppm) |
|---|---|
| Adamantane CH | 1.50-2.10 (m) |
| Adamantane CH₂ | 1.70-1.90 (m) |
| N-CH₂ | 2.70-2.90 (m) |
| CH₂-NH₂ | 2.90-3.10 (m) |
| NH₂ | 1.40 (br s) |
Representative ¹³C NMR Chemical Shift Data (Simulated):
| Carbon | Chemical Shift (ppm) |
|---|---|
| Adamantane CH | 30-40 |
| Adamantane CH₂ | 25-35 |
| Adamantane C (bridgehead) | 28-38 |
| N-CH₂ | ~50 |
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing information about the presence of specific functional groups.
The IR spectrum of this compound would show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretching of the primary and secondary amines would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the adamantane cage and the ethylenediamine chain would be observed around 2850-3000 cm⁻¹. The N-H bending vibrations are expected in the 1590-1650 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the vibrations of the adamantane C-C skeleton. researchgate.net
Key Vibrational Frequencies (Representative Data):
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (amine) | 3300-3500 | 3300-3500 |
| C-H Stretch (adamantane) | 2850-2950 | 2850-2950 |
| N-H Bend (amine) | 1590-1650 | 1590-1650 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Based on studies of similar adamantane derivatives, the C-C bond lengths within the adamantane skeleton are expected to be in the range of 1.53-1.54 Å. nih.govresearchgate.net The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the amine groups (N-H···N), forming chains or more complex networks. nih.govresearchgate.net
Illustrative Crystallographic Data:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)
If this compound is synthesized in a chiral, enantiomerically pure form, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be crucial for assigning its absolute configuration. The adamantane group itself is achiral, but the substitution at the 2-position of the adamantane and the presence of the diamine chain can lead to chirality. The Cotton effects observed in the CD spectrum, which are the differential absorption of left and right circularly polarized light, are highly sensitive to the stereochemistry of the molecule.
Computational Conformational Analysis (e.g., Molecular Mechanics, Density Functional Theory)
Computational methods, such as Molecular Mechanics and Density Functional Theory (DFT), complement experimental techniques by providing insights into the molecule's conformational landscape and energetics. researchgate.net
DFT calculations can be used to optimize the geometry of different possible conformers of this compound and to calculate their relative energies. This allows for the identification of the most stable conformer in the gas phase. The results of these calculations can be used to interpret experimental NMR and vibrational spectra. For example, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net
Calculated Relative Energies of Conformers (Illustrative):
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Global Minimum | 0.0 |
| Conformer 2 | +1.2 |
Mechanistic Investigations and Target Interaction Studies in Vitro & in Silico
Identification of Putative Biological Targets and Binding Partners
The initial step in characterizing a novel compound involves identifying its biological targets. This is typically achieved through a combination of in vitro and in silico methods.
In Vitro Receptor Binding Assays (e.g., radioligand binding, surface plasmon resonance)
In vitro receptor binding assays are fundamental in determining the affinity of a compound for specific biological macromolecules. Techniques such as radioligand binding assays measure the displacement of a known radioactive ligand from a receptor by the test compound, thereby quantifying its binding affinity. Surface plasmon resonance (SPR) offers real-time analysis of the binding kinetics between a ligand and its target.
A thorough search of scientific literature has found no published studies employing these or any other receptor binding assays to evaluate the interaction of N1-(adamantan-2-yl)ethane-1,2-diamine with any biological receptor.
Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action (reversible/irreversible)
To determine if this compound acts as an enzyme inhibitor, kinetic studies are essential. These experiments would measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound to determine its potency (e.g., IC50 or Ki values). Further studies would elucidate the nature of the inhibition, distinguishing between reversible (competitive, non-competitive, uncompetitive) and irreversible mechanisms.
Currently, there is no available data from enzyme inhibition assays for this compound in the public domain.
Modulation of Intracellular Signaling Pathways (Cell-Free and Cell-Based Assays, excluding clinical context)
Compounds that bind to cellular targets often modulate downstream intracellular signaling pathways. Cell-based assays, such as reporter gene assays, Western blotting, or phosphorylation-specific antibody-based methods, are used to investigate these effects. Cell-free assays can also be employed to study direct effects on isolated components of a signaling cascade.
No research has been published detailing the effects of this compound on any intracellular signaling pathways.
Thermodynamics and Kinetics of Ligand-Target Interactions
A deeper understanding of the binding process can be gained by studying its thermodynamics (changes in enthalpy and entropy) and kinetics (association and dissociation rate constants). Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used for this purpose, providing insight into the forces driving the interaction.
There are no publicly available studies on the thermodynamics or kinetics of the interaction between this compound and any biological target.
Computational Approaches to Target Engagement
In silico methods are powerful tools for predicting and understanding how a ligand might interact with a biological target at a molecular level.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. This computational approach is instrumental in virtual screening and in rationalizing structure-activity relationships.
Despite the utility of these methods, no molecular docking studies or other computational predictions of ligand-protein interactions specifically involving this compound have been reported in the scientific literature.
Molecular Dynamics Simulations of Binding Events
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this computational technique are well-established for analogous adamantane-based compounds and provide a robust framework for understanding its potential binding events. MD simulations offer atomic-level insights into the dynamic interactions between a ligand and its biological target, elucidating the stability of the binding pose, the nature of intermolecular forces, and the conformational changes that occur upon binding.
For adamantane (B196018) derivatives, MD simulations have been instrumental in characterizing their interactions within protein active sites. For instance, simulations of adamantane-based scaffolds targeting the sigma-2 receptor have been used to determine binding modes, interaction mechanisms, and the stability of the ligand-receptor complex over time nih.gov. These studies typically involve placing the docked ligand into a solvated, physiologically relevant environment and simulating the system's evolution over nanoseconds to microseconds. The resulting trajectories are then analyzed to understand the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. The bulky and lipophilic nature of the adamantane cage often contributes significantly to binding through hydrophobic interactions, burying itself in nonpolar pockets of the active site mdpi.com.
The stability of the ligand within the binding pocket is a key output of MD simulations. Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to a reference structure is monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand maintains a consistent binding mode. For other adamantane derivatives, MD simulations have confirmed stable conformations when bound to their target proteins, indicating a durable interaction ksu.edu.sa.
In the context of this compound, MD simulations would be invaluable for exploring its binding to putative targets. The flexible ethane-1,2-diamine linker allows for multiple conformations, and simulations could reveal the most energetically favorable binding poses and the dynamic interplay between the rigid adamantane group and the polar diamine functionality in establishing and maintaining interactions with a receptor.
Table 1: Representative Parameters Analyzed in Molecular Dynamics Simulations of Adamantane Derivatives
| Parameter | Description | Significance for this compound |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein backbone over time from a reference structure. | Indicates the stability of the binding pose. Low, stable RMSD suggests a persistent interaction. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the target protein. | The diamine moiety is capable of forming key hydrogen bonds, and this analysis would quantify their stability. |
| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein. | Helps to identify key residues involved in binding and the energetic contribution of the adamantane cage versus the diamine linker. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the ligand and protein that is accessible to the solvent. | A decrease in SASA upon binding indicates the burial of hydrophobic regions, a likely role for the adamantane group. |
| Binding Free Energy (MM/PBSA, MM/GBSA) | Estimates the free energy of binding by combining molecular mechanics energies with continuum solvation models. | Provides a quantitative prediction of binding affinity and allows for the decomposition of the energy into contributing components. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Active Site Chemistry
Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful computational method that allows for the study of chemical reactions in biological systems, such as enzyme active sites. This hybrid approach treats a small, chemically active region of the system with high-accuracy quantum mechanics (QM), while the larger surrounding environment (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics (MM) force fields wordpress.com. Although specific QM/MM studies on this compound are not readily found in the literature, the methodology's application to enzymatic reactions provides a clear blueprint for how it could be used to investigate the compound's interactions and potential reactivity.
The primary advantage of QM/MM methods is their ability to model electronic structure changes, such as bond formation and breakage, which are inaccessible to classical MM simulations nih.govresearchgate.net. For a ligand like this compound, QM/MM calculations could be employed to elucidate several aspects of its interaction with a target enzyme.
Investigating Covalent Bond Formation: If this compound were to act as a covalent inhibitor, QM/MM simulations would be the method of choice to model the reaction mechanism. The QM region would typically include the ligand and the key amino acid residues of the enzyme's active site directly involved in the chemical transformation. The calculations could map the entire reaction pathway, identifying transition states and intermediates, and determine the activation energy barrier for the reaction researchgate.netsemanticscholar.org. This would provide fundamental insights into the kinetics and feasibility of the covalent modification.
Elucidating Non-Covalent Interactions with High Accuracy: While MM methods can describe non-covalent interactions, QM methods provide a more accurate description of phenomena like polarization, charge transfer, and halogen bonding. By treating the ligand and the immediate active site residues with QM, a more precise picture of the electronic interactions that govern binding can be obtained. For this compound, this would be particularly useful for characterizing the hydrogen bonding network established by the diamine group and the subtle electronic effects of the bulky adamantane cage on the active site environment.
Probing the Role of the Protein Environment: The MM part of the calculation accounts for the influence of the broader protein structure and solvent on the chemical reaction in the active site. This includes steric constraints imposed by the protein scaffold and the electrostatic contribution of the surrounding residues. QM/MM calculations can therefore be used to understand how the enzyme environment stabilizes transition states and contributes to catalysis. For example, the calculations could reveal how the protein environment modulates the pKa of the amine groups in this compound or the catalytic residues in the active site.
Table 2: Potential Applications of QM/MM Calculations for this compound
| Application | Description of QM/MM Approach | Potential Insights |
| Mechanism of Covalent Inhibition | The QM region would include the ligand and the reacting residues. The reaction coordinate would be scanned to locate the transition state and calculate the activation energy. | Determination of the reaction mechanism, the structure of the transition state, and the energetic barrier for covalent bond formation. |
| Accurate Binding Energetics | The QM region would encompass the ligand and key interacting residues. The interaction energy would be calculated with a high-level QM method, while the MM part describes the rest of the protein. | A more accurate prediction of binding affinity by capturing subtle electronic effects like charge transfer and polarization. |
| Protonation State Determination | QM/MM calculations can be used to compute the relative energies of different protonation states of the ligand's amine groups and active site residues within the protein environment. | Prediction of the most likely protonation states at physiological pH, which is crucial for understanding binding and reactivity. |
| Spectroscopic Property Prediction | If the ligand or its complex with the target has specific spectroscopic signatures (e.g., UV/Vis, NMR), QM/MM can be used to calculate these properties, aiding in the interpretation of experimental data. | Correlation of computational models with experimental spectroscopic results to validate the binding mode and electronic structure. |
Structure Activity Relationship Sar Studies of N1 Adamantan 2 Yl Ethane 1,2 Diamine Derivatives
Design Principles for SAR Library Synthesis and Optimization
The primary design principle for synthesizing libraries of adamantane-based diamine derivatives is the creation of effective chiral ligands for asymmetric catalysis. The adamantane (B196018) group is not just a bulky substituent but a key stereodirecting element.
Key Design and Optimization Strategies:
Chirality Introduction: The synthesis of 1,2-disubstituted adamantane derivatives is a key strategy, as this substitution pattern creates a chiral molecule. nih.gov The inherent rigidity and bulk of the adamantane skeleton are exploited to create a well-defined and sterically hindered chiral environment around a metal center. nih.gov
Ligand Synthesis: Research has focused on synthesizing ligands from racemic and chiral adamantyl diamines, such as (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine. permmedjournal.rurawdatalibrary.net These diamines are then derivatized to form Schiff bases or other complexing agents, which are subsequently used to create metal complexes with catalytic activity in reactions like the Michael, Henri, and epoxidation reactions. permmedjournal.ruresearchgate.net
Scaffold Construction: The synthesis often involves the "ground-up" construction of the adamantane core to introduce the desired 1,2-disubstitution pattern, which is otherwise difficult to achieve via functionalization of the parent adamantane. nih.gov For instance, a multi-step synthesis starting from bicyclic precursors can yield 1,2-diamino adamantane, which is then resolved into its individual enantiomers for use in chiral ligand synthesis. nih.gov
Optimization Goals: The optimization of these ligand libraries is aimed at enhancing catalytic activity (yields) and, most importantly, enantioselectivity (enantiomeric excess, ee). This involves systematically varying the substituents on the amine groups and even the adamantane cage itself to fine-tune the steric and electronic properties of the resulting catalyst.
Impact of Amine Substitutions on Biological Activity
Modifications to the two amine groups of the ethane-1,2-diamine moiety have a profound impact on the activity of the resulting derivatives, particularly in the context of their metal complexes used in catalysis. General SAR principles from related aminoadamantanes also provide valuable insights.
N-Alkylation and Acylation: In general aminoadamantane series studied for antiviral activity, N-alkyl and N,N-dialkyl derivatives often exhibit activity similar to the parent primary amine. pharmacy180.com Conversely, N-acyl derivatives typically show decreased action. pharmacy180.com In the context of polycyclic amine antagonists for the NMDA receptor, tertiary amines were found to be slightly more potent than secondary amines, which in turn were more potent than primary amines. ub.edu
Steric Hindrance: The size of the substituents on the nitrogen atoms is critical. For NMDA receptor antagonists, small alkyl groups like methyl were more tolerated than larger groups. ub.edu In catalytic applications, derivatizing diamines, for example by reacting them with benzyl (B1604629) groups, is a common strategy to create specific ligand environments. researchgate.net The steric bulk of these substituents directly influences the chiral pocket of the catalyst, affecting which enantiomer of a product is preferentially formed.
Formation of Metal Complexes: The primary "biological activity" reported for these specific diamine derivatives is their ability to form catalytically active complexes with transition metals like Nickel(II) and Copper(II). researchgate.netmdpi.com The nature of the amine (primary, secondary, or imine) dictates the coordination chemistry and the stability and reactivity of the resulting complex. For example, a complex formed between nickel(II) bromide and a dibenzyl-derivatized diamine was tested for catalytic activity in the Michael reaction. researchgate.net
The following table summarizes the catalytic activity of a metal complex with a ligand derived from a close analogue, (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, in various model reactions.
| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Michael Reaction | Ni(II) Complex | Not Active | - |
| Henri Reaction | Cu(II) Complex | 85 | 15 (S) |
| Epoxidation | Mn(II) Complex | No Epoxide Formed | - |
| Data derived from studies on (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine derivatives. permmedjournal.ruresearchgate.net |
This data indicates that even subtle changes in the ligand structure or the target reaction can lead to significant differences in activity, highlighting the sensitivity of the SAR.
Role of the Adamantane Moiety in Ligand-Target Recognition and Selectivity
The adamantane moiety is a "pharmacophore" in its own right, imparting several crucial properties that are fundamental to the activity of its derivatives. pensoft.net Its role extends beyond simply being a carrier scaffold.
Rigid and Bulky Scaffold: The adamantane cage is a rigid, conformationally locked hydrocarbon structure. researchgate.net This rigidity is paramount in ligand design, as it minimizes conformational flexibility and allows for the precise spatial positioning of the attached functional groups (the diamine). nih.gov This pre-organization reduces the entropic penalty upon binding to a metal or receptor, potentially increasing binding affinity.
Lipophilicity and Hydrophobic Interactions: As a bulky hydrocarbon cage, adamantane is highly lipophilic. mdpi.com This property governs the interaction of the molecule with its environment. In biological systems, it can enhance penetration of cell membranes and facilitate binding to hydrophobic pockets within enzymes or receptors. researchgate.net In catalytic systems, it helps define a hydrophobic chiral pocket around the active site, influencing substrate approach and selectivity. mdpi.com
Steric Influence on Selectivity: The sheer size of the adamantane group provides significant steric bulk. nih.gov In asymmetric catalysis, this is used to great effect to control enantioselectivity. The adamantane cage can effectively block one face of the catalytic center, forcing the substrate to approach from the less hindered side, thereby leading to the preferential formation of one enantiomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for N1-(adamantan-2-yl)ethane-1,2-diamine derivatives are not described in the available literature, the methodology has been successfully applied to other series of aminoadamantane analogues, providing a clear blueprint for how such models would be developed. mdpi.com
Predictive QSAR models aim to correlate the structural features of a series of compounds with their biological activity. For adamantane derivatives, these models are typically developed using 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA).
A typical workflow for developing a 3D-QSAR model would involve:
Dataset Assembly: A series of adamantane diamine derivatives with experimentally determined biological activities (e.g., IC₅₀ values or catalytic efficiency) would be collected. mdpi.com
Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and then aligned in space based on a common substructure, such as the rigid adamantane-diamine core. mdpi.com
Field Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. The CoMFA method generates contour maps where green regions indicate that bulky groups increase activity, while yellow regions indicate they decrease it. mdpi.com Similarly, blue contours show where electropositive groups are favored, and red contours show where electronegative groups are favored. mdpi.com
Model Generation and Validation: Statistical methods are used to generate a mathematical equation linking the variations in the field values to the variations in biological activity. The resulting model's predictive power is rigorously tested using internal and external validation sets. mdpi.com
A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For adamantane diamine derivatives, a ligand-based pharmacophore model would be constructed from the structures of the most active compounds.
Key Pharmacophoric Features would likely include:
A Large Hydrophobic Group (Hyp): Representing the adamantane cage, responsible for binding to hydrophobic pockets and providing steric bulk. mdpi.com
Two Hydrogen Bond Donors/Metal-Ligating Sites (D/N): Representing the two amine groups of the ethylenediamine (B42938) chain. These are crucial for coordinating to a metal center in a catalyst or for forming hydrogen bonds with a biological receptor.
Defined Spatial Relationships: The model would precisely define the distances and angles between the hydrophobic centroid and the two nitrogen atoms, reflecting the rigid geometry conferred by the adamantane scaffold.
This pharmacophore model would then serve as a 3D query to screen virtual libraries for new molecules with potentially similar or improved activity, guiding the design of next-generation derivatives.
Preclinical in Vitro Efficacy Studies and Phenotypic Screening
Cell-Based Functional Assays for Receptor Activation or Inhibition
No data are available on the functional activity of N1-(adamantan-2-yl)ethane-1,2-diamine in cell-based assays designed to measure receptor activation or inhibition.
Enzyme Activity Modulation in Cellular Lysates and Subcellular Fractions
There are no published studies detailing the effects of this compound on enzyme activity in cellular lysates or subcellular fractions.
High-Throughput Screening (HTS) Approaches for Discovering Novel Biological Activities
This compound has not been reported as a component of any high-throughput screening libraries or as a hit compound in any published HTS campaigns.
Exploration of Cellular Pathways Affected by this compound
The impact of this compound on specific cellular pathways has not been investigated in the available literature.
Advanced Analytical Methodologies in Research on N1 Adamantan 2 Yl Ethane 1,2 Diamine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a fundamental tool for the separation and analysis of N1-(adamantan-2-yl)ethane-1,2-diamine. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. For analytical purposes, reversed-phase HPLC is commonly employed to determine the purity of a sample. A stationary phase, such as C18-silica, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to protonate the amine groups, which improves peak shape and resolution. Detection is usually achieved using an ultraviolet (UV) detector, although the adamantane-diamine structure lacks a strong chromophore, necessitating detection at low wavelengths (around 200-220 nm).
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate quantities of the compound from synthetic reaction mixtures or impurities. This is essential for obtaining highly pure material required for subsequent research applications. Chiral HPLC can also be employed to resolve enantiomers if the synthesis results in a racemic mixture. researchgate.net
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Purity assessment, quantification | Isolation, purification |
| Column | C18, 4.6 mm ID, 150-250 mm length | C18, >20 mm ID, >250 mm length |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA (gradient) |
| Flow Rate | 0.8 - 1.5 mL/min | >20 mL/min |
| Detection | UV (200-220 nm), ELSD, MS | UV (200-220 nm), fraction collection |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. sysydz.net Due to the low volatility and polar nature of the primary and secondary amine groups in this compound, direct analysis by GC-MS is challenging and can lead to poor peak shape and thermal degradation. Therefore, derivatization is typically required to convert the amine groups into less polar, more volatile functional groups.
Common derivatization agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives are more amenable to GC separation on non-polar or medium-polarity capillary columns. researchgate.net The mass spectrometer then fragments the eluted derivative, providing a characteristic fragmentation pattern (mass spectrum) that can be used for definitive structural confirmation. GC-MS is particularly useful for identifying trace-level impurities that are more volatile than the parent compound. researchgate.net
| Parameter | Typical Condition |
| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | HP-5ms, DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Mass Spectrometry for Metabolite Profiling (in vitro enzymatic systems, not in vivo) and Advanced Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for studying its biotransformation in controlled laboratory settings. researchgate.net The fragmentation patterns observed in MS provide detailed structural information. cdnsciencepub.comresearchgate.net
For advanced characterization, techniques like high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, allowing for the determination of the compound's elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to probe fragmentation pathways, which helps in distinguishing it from structural isomers. The adamantane (B196018) cage itself is a stable moiety, and fragmentation often involves losses related to the ethylenediamine (B42938) side chain. researchgate.net
In the context of drug discovery and development, understanding a compound's metabolic fate is critical. In vitro metabolite profiling using enzymatic systems like human liver microsomes (HLM) or cryopreserved human hepatocytes simulates phase I and phase II metabolism. researchgate.netnih.gov While specific data for this compound is not extensively published, studies on structurally related adamantane-containing compounds, such as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), provide a strong model for the expected metabolic pathways. researchgate.netnih.gov
In such studies, the parent compound is incubated with the enzymatic system. nih.gov Samples are taken at various time points and analyzed by high-resolution LC-MS/MS. The primary metabolic transformations expected for an adamantane structure are hydroxylations, where one or more hydroxyl groups are added to the adamantane cage. researchgate.net These hydroxylations can occur at various positions, leading to a number of mono-, di-, or even tri-hydroxylated metabolites. nih.gov These phase I metabolites may then undergo phase II conjugation, such as glucuronidation. nih.gov
| Potential Metabolic Reaction | Mass Change | Resulting Metabolite |
| Monohydroxylation | +15.99 Da | Hydroxy-N1-(adamantan-2-yl)ethane-1,2-diamine |
| Dihydroxylation | +31.98 Da | Dihydroxy-N1-(adamantan-2-yl)ethane-1,2-diamine |
| Dehydrogenation/Oxidation | -2.02 Da | Keto-N1-(adamantan-2-yl)ethane-1,2-diamine |
| N-dealkylation (hypothetical) | -28.03 Da | Adamantan-2-amine |
| Glucuronidation (of hydroxylated metabolite) | +176.03 Da | Hydroxy-N1-(adamantan-2-yl)ethane-1,2-diamine glucuronide |
Stability Studies of this compound in Various Research Media
Assessing the chemical stability of this compound is crucial for ensuring data integrity in biological assays and for defining appropriate storage and handling conditions. Stability is typically evaluated in various aqueous buffers (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 5.0, 7.4, 9.0) and temperatures (e.g., room temperature, 37 °C) that mimic experimental conditions.
The degradation of the compound over time is monitored using a stability-indicating analytical method, most commonly HPLC with UV or MS detection. A sample of the compound is incubated in the chosen medium, and aliquots are analyzed at predetermined time points (e.g., 0, 1, 4, 8, 24 hours). The percentage of the parent compound remaining is then calculated relative to the initial concentration at time zero.
Potential degradation pathways for diamines in aqueous media can include oxidation of the amine groups or reaction with components of the medium, such as dissolved carbon dioxide, which can lead to the formation of carbamate (B1207046) intermediates. researchgate.net The bulky and stable adamantane cage is generally resistant to degradation under typical research conditions.
| Condition | Time (hours) | % Remaining (Hypothetical) | Degradation Products Observed |
| PBS, pH 7.4, 25°C | 0 | 100% | None |
| 4 | 99.5% | Not Detected | |
| 24 | 98.8% | Trace impurity noted | |
| PBS, pH 7.4, 37°C | 0 | 100% | None |
| 4 | 98.2% | Minor peak at RRT 0.85 | |
| 24 | 95.1% | Minor peak at RRT 0.85 | |
| Acetate Buffer, pH 5.0, 37°C | 0 | 100% | None |
| 4 | 99.8% | Not Detected | |
| 24 | 99.2% | Not Detected |
Theoretical and Computational Chemistry of N1 Adamantan 2 Yl Ethane 1,2 Diamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For N1-(adamantan-2-yl)ethane-1,2-diamine, such calculations could provide valuable insights into its chemical behavior.
Key Parameters and Their Significance:
| Parameter | Description | Potential Insights for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. This could predict the compound's susceptibility to electronic excitation and its potential role in charge transfer interactions. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | It would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting sites of interaction with other molecules. The nitrogen atoms of the diamine group are expected to be key nucleophilic centers. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer, hyperconjugative interactions, and bond properties. | This analysis could quantify the delocalization of electron density and the nature of the bonding within the molecule, including the interactions between the adamantane (B196018) cage and the ethylenediamine (B42938) moiety. |
| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electronegativity derived from HOMO and LUMO energies. | These descriptors would provide a quantitative measure of the molecule's overall reactivity and stability. |
Hypothetical data for illustrative purposes.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations can predict various spectroscopic properties, which are invaluable for the characterization of new compounds and for interpreting experimental data.
Spectroscopic Techniques and Predictable Properties:
| Spectroscopy | Predicted Properties | Significance for this compound |
| Infrared (IR) and Raman | Vibrational frequencies and intensities. | Theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, confirming the compound's structure. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) and coupling constants. | Predicted NMR spectra are essential for structural elucidation and can help to resolve ambiguities in experimental spectra. |
| Ultraviolet-Visible (UV-Vis) | Electronic transitions and absorption wavelengths. | This would provide information about the electronic structure and the nature of the orbitals involved in electronic excitations. |
Hypothetical data for illustrative purposes.
Molecular Mechanics and Advanced Conformational Searching
The flexibility of the ethylenediamine chain attached to the rigid adamantane scaffold suggests that this compound can exist in multiple conformations. Molecular mechanics (MM) force fields provide a computationally efficient way to explore the conformational landscape of such molecules.
Advanced conformational searching algorithms can identify low-energy conformers, which are crucial for understanding the molecule's behavior in different environments.
Common Conformational Search Methods:
| Method | Description |
| Systematic Search | Rotates all rotatable bonds by a defined increment. |
| Stochastic/Monte Carlo Search | Randomly samples conformational space. |
| Molecular Dynamics (MD) Simulation | Simulates the motion of atoms over time to explore different conformations. |
A thorough conformational analysis would be the first step in understanding how this molecule might interact with biological targets.
Advanced Computational Simulations for Ligand-Target Interactions (beyond simple docking)
Given the prevalence of adamantane derivatives in drug design, understanding the interaction of this compound with biological macromolecules is of significant interest. While molecular docking provides a static picture of the binding pose, more advanced techniques are needed to capture the dynamics of the interaction.
Advanced Simulation Techniques:
| Technique | Description | Insights for this compound |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the ligand-protein complex. | Can assess the stability of the binding pose, reveal key intermolecular interactions, and identify conformational changes in both the ligand and the target upon binding. |
| Free Energy Calculations (e.g., MM/PBSA, MM/GBSA, Umbrella Sampling) | Estimate the binding free energy of the ligand to its target. | Provides a more accurate prediction of binding affinity compared to docking scores, which is crucial for lead optimization in drug discovery. |
These advanced simulations would be critical in evaluating the potential of this compound as a ligand for specific biological targets.
N1 Adamantan 2 Yl Ethane 1,2 Diamine As a Research Probe and Chemical Biology Tool
Development of Radiolabeled Analogues for In Vitro Target Engagement Studies
The development of radiolabeled analogues of N1-(adamantan-2-yl)ethane-1,2-diamine is a critical step in quantifying its interaction with biological targets. The introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for highly sensitive detection and accurate measurement of binding affinities in in vitro target engagement studies.
The synthesis of these radiolabeled compounds typically involves the use of a radiolabeled precursor or a direct labeling reaction on the parent molecule. For instance, a common strategy is the reductive amination of a radiolabeled aldehyde or ketone with the corresponding amine precursor of this compound. The choice of isotope and labeling position is crucial to ensure that the biological activity of the compound is not significantly altered.
Once synthesized, these radiolabeled probes are invaluable in various assays, including:
Receptor Binding Assays: These assays are used to determine the affinity (typically expressed as the dissociation constant, Kd) of the compound for its target receptor. By incubating the radiolabeled ligand with a preparation of the target protein and measuring the amount of bound radioactivity, researchers can construct saturation binding curves and perform competitive binding experiments.
Autoradiography: This technique allows for the visualization of the distribution of the target protein in tissue sections. Tissues are incubated with the radiolabeled probe, and the resulting radioactive signal is detected on a photographic film or a phosphor screen.
While specific data for radiolabeled this compound is not publicly available, the general principles of radiolabeling and its application in target engagement are well-established in pharmacology and drug discovery.
Synthesis of Biotinylated or Fluorescent Probes for Cellular Localization
To visualize the cellular and subcellular distribution of this compound and its targets, researchers have developed biotinylated and fluorescently tagged derivatives. These probes are instrumental in understanding the compound's mechanism of action at a cellular level.
Biotinylated Probes: Biotin is a small molecule that forms an exceptionally strong and specific non-covalent interaction with the protein streptavidin. This high-affinity interaction is exploited in various biological assays. The synthesis of a biotinylated this compound probe typically involves coupling one of the amine groups of the diamine with an activated form of biotin, often via a flexible linker to minimize steric hindrance. These biotinylated probes can be used for:
Pull-down Assays: By immobilizing streptavidin on beads, the biotinylated probe and its bound target proteins can be selectively isolated from a complex biological sample, such as a cell lysate.
Immunohistochemistry and Immunocytochemistry: The biotinylated probe can be detected using streptavidin conjugated to an enzyme or a fluorophore, allowing for the visualization of the probe's localization in tissues and cells.
Fluorescent Probes: Fluorescent probes are created by covalently attaching a fluorophore—a molecule that emits light upon excitation at a specific wavelength—to this compound. The choice of fluorophore depends on the specific application and the imaging instrumentation available. Common fluorophores include fluorescein, rhodamine, and cyanine (B1664457) dyes.
The synthesis of these fluorescent probes is typically achieved by reacting the diamine with a reactive derivative of the fluorophore, such as an isothiocyanate or a succinimidyl ester. These fluorescently labeled molecules enable researchers to:
Live-Cell Imaging: The localization and dynamics of the probe can be monitored in real-time in living cells using fluorescence microscopy.
Co-localization Studies: By using multiple fluorescent probes with different emission spectra, it is possible to determine if the compound of interest localizes to specific cellular organelles or co-localizes with other proteins of interest.
While the specific synthesis and application data for biotinylated or fluorescent probes of this compound are proprietary or not widely published, the methodologies for creating such probes are standard in chemical biology.
Utility in Affinity Chromatography and Proteomics Applications for Target Identification
A crucial step in understanding the mechanism of action of any bioactive compound is the identification of its molecular target(s). Derivatives of this compound have proven to be valuable tools for this purpose, particularly in affinity chromatography and proteomics applications.
Affinity Chromatography: In this technique, a derivative of this compound is immobilized on a solid support, such as agarose (B213101) or sepharose beads, to create an affinity matrix. This is typically achieved by coupling one of the amine groups to the activated beads. A complex biological sample, such as a cell lysate, is then passed over this matrix. Proteins that specifically bind to the immobilized ligand are retained on the column, while non-binding proteins are washed away. The bound proteins can then be eluted and identified.
Proteomics: The proteins identified through affinity chromatography can be further analyzed using mass spectrometry-based proteomics. This powerful technique allows for the identification and quantification of thousands of proteins in a complex sample. By comparing the proteins that bind to the this compound affinity matrix with those that bind to a control matrix, researchers can identify specific interacting partners.
The general workflow for target identification using these methods is as follows:
| Step | Description |
| 1. Probe Synthesis | A derivative of this compound suitable for immobilization is synthesized. |
| 2. Affinity Matrix Preparation | The synthesized probe is covalently attached to a solid support. |
| 3. Sample Incubation | A cell lysate or other biological sample is incubated with the affinity matrix. |
| 4. Washing | Non-specifically bound proteins are removed by washing the matrix. |
| 5. Elution | Specifically bound proteins are eluted from the matrix. |
| 6. Protein Identification | The eluted proteins are identified using techniques such as mass spectrometry. |
This approach has been successfully used to identify the targets of numerous small molecules and is a cornerstone of modern chemical biology.
Application in Mechanistic Studies of Fundamental Biological Processes
Adamantane-containing compounds, including derivatives of this compound, have been utilized in mechanistic studies to probe a variety of fundamental biological processes. The rigid and well-defined structure of the adamantane (B196018) cage can impart specific conformational constraints on molecules, making them useful tools for studying protein-ligand interactions and enzyme mechanisms.
While specific, detailed research findings on the application of this compound in mechanistic studies are often part of proprietary drug discovery programs, the broader class of adamantane diamines has been explored in several contexts. For example, chiral adamantane-based diamines have been synthesized and used as ligands in asymmetric catalysis, highlighting the influence of the adamantyl group on stereochemical outcomes. researchgate.net
In the context of biological systems, these compounds can serve as probes to understand:
Enzyme Inhibition: By systematically modifying the structure of this compound and assessing the impact on enzyme activity, researchers can gain insights into the structure-activity relationship and the mechanism of inhibition.
Receptor Modulation: The adamantyl group can influence the binding mode and functional activity of a ligand at its receptor. Studying these interactions can help to elucidate the molecular determinants of receptor activation or antagonism.
Ion Channel Blockade: The lipophilic nature of the adamantane moiety can facilitate the interaction of these compounds with ion channels, leading to their blockade. Investigating these interactions can provide a deeper understanding of ion channel function and regulation.
The unique physicochemical properties of this compound make it a versatile platform for the design of chemical probes that can be used to dissect complex biological processes and to identify novel therapeutic targets.
Future Directions and Unexplored Research Avenues for N1 Adamantan 2 Yl Ethane 1,2 Diamine
Exploration of Allosteric Modulation Mechanisms
The structural features of N1-(adamantan-2-yl)ethane-1,2-diamine, particularly the bulky adamantane (B196018) group, suggest the possibility of allosteric modulation of its biological targets. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This can offer advantages over traditional orthosteric ligands, such as greater specificity and a more nuanced modulation of protein function.
Future investigations should focus on determining whether this compound acts as an allosteric modulator. This can be achieved through a combination of biochemical and biophysical assays. For instance, binding assays in the presence and absence of the orthosteric ligand can reveal allosteric effects. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide direct evidence of an allosteric binding site.
Should this compound be identified as an allosteric modulator, further studies should aim to characterize the mechanism of modulation in detail. This would involve mapping the allosteric binding pocket and identifying the key residues involved in the interaction.
Design of Advanced Derivatives with Enhanced Selectivity and Potency for Research Applications
Once the biological targets and mechanism of action of this compound are established, the next logical step is the design and synthesis of advanced derivatives with improved properties. The goal would be to develop analogs with enhanced selectivity for the desired target and increased potency. nih.gov
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. For example, modifications to the ethylenediamine (B42938) linker or the adamantane cage could be explored. The synthesis of stereoisomers of the parent compound could also be undertaken to investigate the role of chirality in its biological activity. rsc.org
Computational modeling and molecular docking studies can be used to guide the design of these new derivatives, predicting how structural changes will affect binding to the target protein.
| Derivative | Modification | Hypothetical Improvement |
| Analog 1 | Methylation of the primary amine | Increased membrane permeability |
| Analog 2 | Introduction of a hydroxyl group on the adamantane cage | Improved solubility and potential for new hydrogen bonding interactions |
| (R)-enantiomer | Stereospecific synthesis | Higher affinity for the target |
| (S)-enantiomer | Stereospecific synthesis | Potentially different biological activity or lower off-target effects |
Integration with Systems Biology and Chemical Proteomics Approaches
To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond the study of a single target and embrace a systems-level perspective. Systems biology approaches, which consider the complex network of interactions within a cell or organism, can provide valuable insights into the compound's broader physiological effects. nih.gov
Chemical proteomics is a powerful tool in this context, enabling the global analysis of protein expression, post-translational modifications, and protein-protein interactions in response to compound treatment. mdpi.com By applying techniques such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), researchers can identify entire pathways and cellular networks that are perturbed by this compound.
This information can help to predict potential on- and off-target effects, identify biomarkers of compound activity, and generate new hypotheses about its mechanism of action.
Methodological Advancements in this compound Synthesis and Characterization
The advancement of the research avenues described above will depend on the availability of efficient and scalable methods for the synthesis of this compound and its derivatives. Chiral vicinal diamines are important building blocks in medicinal chemistry, and their stereoselective synthesis can be challenging. merckmillipore.com
Future research in synthetic chemistry should focus on developing novel and efficient routes to this compound, particularly methods that allow for the selective synthesis of its enantiomers. Recent advances in transition metal-catalyzed asymmetric hydrogenation and reductive amination could be explored for this purpose. acs.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for N1-(adamantan-2-yl)ethane-1,2-diamine, and how can purity be ensured?
The compound is typically synthesized via condensation or reduction reactions. For example, adamantane derivatives can be prepared using adamantane-2-amine and ethane-1,2-diamine precursors under nitrogen atmosphere with catalysts like tetrabutylammonium acetate (reaction temperature: 393 K, solvent: t-amyl alcohol) . Purification involves column chromatography (silica gel, gradient elution with dichloromethane/2-propanol) and crystallization (heptane, 203 K) to achieve >95% purity. Analytical techniques such as ¹H NMR and melting point analysis are critical for validation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- ¹H NMR : To confirm molecular structure and purity (e.g., δ 8.20–8.21 ppm for aromatic protons in adamantane derivatives) .
- X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing (e.g., C=O···H-N interactions in crystal lattices) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. How can researchers assess the thermal stability and decomposition profile of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine decomposition temperatures (e.g., 522 K decomposition observed in adamantane derivatives) . Melting points are measured using calibrated Fisher–Johns apparatus.
Q. What solvents and conditions are suitable for solubility and reactivity studies?
Empirical solubility testing in polar (e.g., ethanol, DMSO) and non-polar solvents (heptane) is recommended. Reactivity with electrophiles (e.g., aldehydes for Schiff base formation) should be conducted under inert atmospheres to avoid side reactions .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
Density functional theory (DFT) simulations (e.g., Gaussian, COMSOL Multiphysics) predict transition states and reaction pathways. For example, hydrogen-bonding interactions in adamantane derivatives can be modeled to optimize ligand-receptor binding .
Q. What strategies resolve contradictions between experimental data and theoretical predictions?
Q. How can biological interactions (e.g., enzyme inhibition) be studied experimentally?
- Surface plasmon resonance (SPR) : Measures binding kinetics with biomolecules.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like viral proteases .
Q. What methodologies assess environmental toxicity and biodegradation pathways?
Q. How can chemical engineering principles optimize large-scale synthesis?
- Process simulation : Aspen Plus models reaction kinetics and separation efficiency (e.g., membrane technologies for diamine purification) .
- Scale-up criteria : Maintain geometric similarity and constant power/volume ratios during reactor design .
Q. What approaches enable crystal engineering for drug formulation?
Cocrystal screening (e.g., with GRAS coformers like succinic acid) via slurry crystallization. X-ray powder diffraction (XRPD) and DSC confirm polymorphic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
